molecular formula C23H21FN2O5 B1676266 MCHr1 antagonist 2 CAS No. 863115-70-2

MCHr1 antagonist 2

Cat. No. B1676266
M. Wt: 424.4 g/mol
InChI Key: HHCYCBKPWYJVEB-UHFFFAOYSA-N
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Description

MCHr1 antagonist 2 is an antagonist of melanin-concentrating hormone receptor 1 (MCH1-R), with an IC50 of 65 nM . It also inhibits hERG .


Synthesis Analysis

The synthesis of MCHr1 antagonists has been discussed in several studies . For instance, a study identified KRX-104130 with potent MCHR1 antagonistic activity and no cardiotoxicity through virtual screening using two MCHR1 binding affinity prediction models and an hERG-induced cardiotoxicity prediction model .


Molecular Structure Analysis

The molecular formula of MCHr1 antagonist 2 is C23H21FN2O5 . It has a molecular weight of 424.4 g/mol . The IUPAC name is N - [1- (1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide .


Physical And Chemical Properties Analysis

MCHr1 antagonist 2 has a molecular weight of 424.4 g/mol . It has a topological polar surface area of 77.1 Ų and a complexity of 723 . The compound is solid and soluble in DMSO .

Scientific Research Applications

Interaction Mechanism and Anti-obesity Applications

Research by Wu et al. (2014) on quinoline/quinazoline derivatives as MCHR1 antagonists through ligand- and receptor-based analysis highlights their potential as anti-obesity agents. Their study suggests that these derivatives, via their interaction mechanism, could facilitate the design and optimization of new antagonists targeting obesity [Wu et al., 2014].

Patent Review and Therapeutic Potential

Johansson and Löfberg (2015) reviewed patents on MCHR1 antagonists, underscoring the therapeutic potential of these compounds in managing obesity and possibly anxiety/depression. Their review indicates a strong body of evidence supporting the role of MCHR1 antagonists in weight management, despite challenges in clinical development [Johansson & Löfberg, 2015].

Genetic Influence on Obesity

A study by Goldstein et al. (2010) investigated the pharmacological impact of naturally occurring mutations in human MCHR1. Their findings suggest a possible genetic predisposition to obesity, linked to deficient MCHR1 signaling, highlighting the receptor's critical role in energy homeostasis and body weight regulation [Goldstein et al., 2010].

Development and Efficacy of MCHR1 Antagonists

Souers et al. (2005) and Luthin (2007) discuss the development and anti-obesity effects of small molecule MCHR1 antagonists. These antagonists have shown promise in reducing body weight and adiposity in rodent models of obesity, signifying their potential as novel therapeutic options for obesity treatment [Souers et al., 2005; Luthin, 2007].

Novel Drug Discovery and Repositioning Approaches

Lim et al. (2022) utilized machine learning and transcriptome-based drug repositioning approaches to identify and characterize MCHR1 antagonists with potential new indications, such as nonalcoholic steatohepatitis (NASH), without cardiotoxicity. This innovative approach indicates the expanding therapeutic applications of MCHR1 antagonists beyond obesity [Lim et al., 2022].

Safety And Hazards

MCHr1 antagonist 2 is considered toxic and is a moderate to severe irritant to the skin and eyes . It’s also known that MCHR1 antagonists are likely to exhibit hERG-induced cardiotoxicity because MCHR1 antagonists are structurally similar to hERG ligands .

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCBKPWYJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCHr1 antagonist 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JT Mihalic, P Fan, X Chen, X Chen, Y Fu… - Bioorganic & medicinal …, 2012 - Elsevier
… An initial SAR study resulted in the identification of the novel, potent MCHR1 antagonist 2. After further profiling, compound 2 was discovered to be a potent inhibitor of the hERG …
Number of citations: 19 www.sciencedirect.com
SC Khojasteh, IMCM Rietjens, D Dalvie… - Drug Metabolism …, 2017 - Taylor & Francis
We are pleased to present a second annual issue highlighting a previous year’s literature on biotransformation and bioactivation. Each contributor to this issue worked independently to …
Number of citations: 8 www.tandfonline.com

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